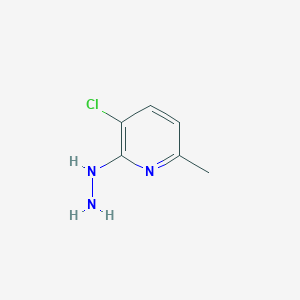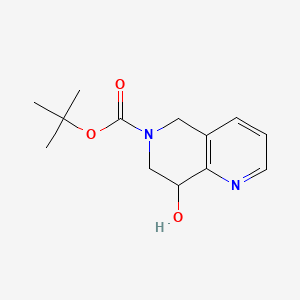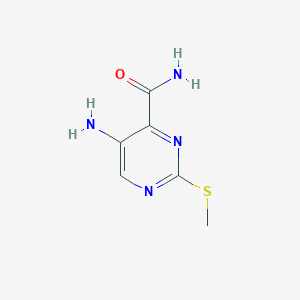
5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methoxy aniline in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to form the desired compound . Another approach involves the Suzuki coupling reaction, where a boronic acid derivative is used in the presence of a palladium catalyst to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of cost-effective reagents and simple equipment makes the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Boronic acids or esters with palladium catalysts.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized derivatives such as aldehydes or acids.
- Coupled products with extended aromatic systems .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrimidine-based drugs .
Medicine: Its structural features are explored for designing drugs with improved efficacy and reduced side effects .
Industry: In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit potent biological activities against various pests .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H4ClF3N2O |
|---|---|
Molekulargewicht |
212.56 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChI-Schlüssel |
FHAGLTOFSZHDAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=N1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)




![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)




